Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-4-5-13(2)10(8)7-12-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBLGZWHZXELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521940 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88129-32-2 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-c]pyridine Derivatives
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 920978-84-3)
- Key Differences : The ester group is at the 2-position instead of the 5-position, and a fluorine substituent is present at the 5-position.
- Impact : Altered electronic distribution may affect reactivity in nucleophilic substitutions. The fluorine atom enhances metabolic stability compared to the methyl group in the target compound .
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Key Differences: A dimethylaminomethyl group at the 3-position and a methoxy group at the 5-position.
Pyrrolo[3,2-c]pyridine Derivatives
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Key Differences: Pyrazole ring fused with pyridine; phenyl and phenylamino substituents.
- Synthesis : Prepared via nucleophilic substitution of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with anilines .
- Biological Relevance : Demonstrated antiviral activity against HSV-1 (e.g., ARA-04 and ARA-05 derivatives) .
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Pyrrolo[2,3-b]pyridine Derivatives
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Key Differences : Chlorine substituent at the 4-position; ester at the 5-position.
- Synthesis : Pd/C-catalyzed hydrogenation and deprotection (52% yield) .
- Utility : Intermediate for Jak1/3 inhibitors (e.g., ATI-1777), highlighting the importance of halogen substituents in kinase targeting .
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 2090461-66-6)
Comparative Data Tables
Table 2: Physicochemical Properties
Key Research Findings
- Synthetic Flexibility : Pyrrolo-pyridine esters are versatile intermediates. For example, hydrogenation (e.g., ) and acid-catalyzed cascades (e.g., ) offer divergent pathways to saturated or functionalized derivatives.
- Biological Significance: Substituents like halogens (Cl, F) or amino groups enhance target selectivity and metabolic stability, as seen in antiviral pyrazolo[3,4-b]pyridines and kinase inhibitors like ATI-1777 .
- Steric and Electronic Effects : The position of ester groups (2- vs. 5-) and substituents (Me, Cl, NH₂) critically influence reactivity and bioactivity.
Biological Activity
Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of this compound
This compound features a fused pyridine and pyrrole ring system, making it a valuable scaffold in drug development. Its unique structure contributes to its reactivity and biological potential. The compound is synthesized through cyclization reactions involving 2-aminopyridine and ethyl acetoacetate, under specific conditions that enhance yield and purity.
Antiproliferative Activity
Research has indicated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can lead to lower IC50 values, indicating enhanced potency against cancer cells such as HeLa and MDA-MB-231. The presence of functional groups like -OH has been associated with improved biological activity due to their ability to interact favorably with cellular components .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Derivative A | MDA-MB-231 | 0.075 |
| Derivative B | HeLa | 0.069 |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It may modulate the activity of specific enzymes involved in critical biological pathways. The compound's mechanism often involves binding to the active site or allosteric sites of target enzymes, thereby inhibiting their function.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can act as an inhibitor or modulator of enzyme activity.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
These interactions lead to downstream effects that can inhibit cell proliferation or induce apoptosis in cancer cells.
Comparative Studies
When compared with similar compounds such as indole derivatives and other pyridine-based structures, this compound demonstrates unique properties due to its specific substitution patterns. These structural differences often correlate with variations in biological activity.
Table 2: Comparison of Biological Activities
| Compound Type | Activity Type | Notable Features |
|---|---|---|
| This compound | Antiproliferative | Unique fused ring structure |
| Indole derivatives | Antitumor | Commonly studied for diverse activities |
| Other pyridine derivatives | Enzyme inhibition | Varying potency based on substitutions |
Case Studies
Several studies have highlighted the effectiveness of this compound in inhibiting cancer cell growth:
- Case Study A : Demonstrated significant inhibition of growth in the MDA-MB-231 breast cancer cell line.
- Case Study B : Showed promising results in enzyme inhibition assays related to metabolic pathways.
These findings suggest a potential role for this compound in therapeutic applications targeting various cancers.
Q & A
Q. What analytical approaches validate the absence of by-products in scaled-up synthesis?
- Methodological Answer :
- HPLC-DAD/MS for purity assessment (>95% area).
- DSC/TGA to detect polymorphic impurities.
- Elemental analysis to confirm C/H/N ratios within 0.3% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
